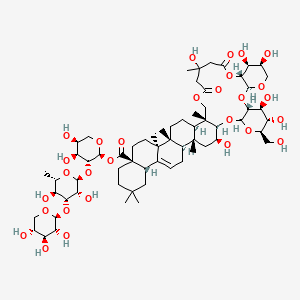
3,4,5-Trihydroxy-6-((4-(1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)benzoyl)oxy)tetrahydro-2H-pyran-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Celecoxib metabolite M1 is a phase II metabolite of celecoxib, a nonsteroidal anti-inflammatory drug (NSAID) known for its selective inhibition of cyclooxygenase-2 (COX-2). Celecoxib is widely used to treat conditions such as osteoarthritis, rheumatoid arthritis, and acute pain. Metabolite M1 is formed through the glucuronidation of hydroxycelecoxib, which is a phase I metabolite of celecoxib .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of celecoxib involves a Claisen condensation between 4-methylacetophenone and ethyl trifluoroacetate to form a diketone intermediate. This intermediate undergoes a cyclo-condensation reaction with 4-sulfamidophenylhydrazine hydrochloride to yield celecoxib . The formation of metabolite M1 involves the hydroxylation of celecoxib to hydroxycelecoxib, followed by glucuronidation to form hydroxycelecoxib glucuronide .
Industrial Production Methods: Industrial production of celecoxib typically follows the same synthetic route as described above, with optimizations for yield and purity. The production of metabolite M1 is not typically performed on an industrial scale, as it is primarily a product of in vivo metabolism .
Analyse Des Réactions Chimiques
Types of Reactions: Celecoxib metabolite M1 undergoes several types of chemical reactions, including:
Oxidation: Hydroxylation of celecoxib to form hydroxycelecoxib.
Glucuronidation: Conjugation of hydroxycelecoxib with glucuronic acid to form hydroxycelecoxib glucuronide.
Common Reagents and Conditions:
Oxidation: Typically involves cytochrome P450 enzymes, particularly CYP2C9.
Glucuronidation: Involves UDP-glucuronosyltransferase enzymes.
Major Products:
Hydroxycelecoxib: Formed through the hydroxylation of celecoxib.
Hydroxycelecoxib Glucuronide (Metabolite M1): Formed through the glucuronidation of hydroxycelecoxib.
Applications De Recherche Scientifique
Celecoxib metabolite M1 has several scientific research applications:
Mécanisme D'action
The mechanism of action of celecoxib metabolite M1 involves its formation through the glucuronidation of hydroxycelecoxib. This process is facilitated by UDP-glucuronosyltransferase enzymes. The glucuronidation of hydroxycelecoxib increases its solubility, allowing for easier excretion from the body . Celecoxib itself inhibits the COX-2 enzyme, reducing the synthesis of prostaglandins, which are mediators of inflammation and pain .
Comparaison Avec Des Composés Similaires
Hydroxycelecoxib: A phase I metabolite of celecoxib formed through hydroxylation.
Carboxycelecoxib: Another metabolite formed through further oxidation of hydroxycelecoxib.
Uniqueness: Celecoxib metabolite M1 is unique due to its formation through glucuronidation, a phase II metabolic process. This distinguishes it from other metabolites like hydroxycelecoxib and carboxycelecoxib, which are products of phase I metabolism .
Propriétés
IUPAC Name |
3,4,5-trihydroxy-6-[4-[2-(4-sulfamoylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]benzoyl]oxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N3O10S/c24-23(25,26)15-9-14(29(28-15)12-5-7-13(8-6-12)40(27,36)37)10-1-3-11(4-2-10)21(35)39-22-18(32)16(30)17(31)19(38-22)20(33)34/h1-9,16-19,22,30-32H,(H,33,34)(H2,27,36,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTBSABHKHAHNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3O10S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[(2R,3R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-[(tert-butyldimethylsilyl)oxy]-3-hydroxyoxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}acetamide](/img/structure/B13387140.png)

![4-amino-1-[4-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)phenyl]pyrrolidin-2-one;dihydrochloride](/img/structure/B13387153.png)

![[(3S,3aS,6R,6aS)-3-[hydroxy(oxo)azaniumyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]oxy-hydroxy-oxoazanium](/img/structure/B13387175.png)
![N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide](/img/structure/B13387182.png)


![6-methyl-N-(1-pyridin-2-ylethylideneamino)-4a,5-dihydro-2H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B13387206.png)


![6-[1,1-Dimethyl-2-[3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]hexanoic acid;chloride](/img/structure/B13387222.png)

